molecular formula C27H23ClFN3O2S B2391015 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115368-09-6

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

Cat. No. B2391015
CAS RN: 1115368-09-6
M. Wt: 508.01
InChI Key: SCKVWLKRQZMDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O2S and its molecular weight is 508.01. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic and Receptor Affinity

Research indicates the potential of certain compounds, including those with structural similarities to 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one, in exhibiting neuroleptic activities. For instance, studies on 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones have shown promising neuroleptic activities comparable to haloperidol, a well-known antipsychotic. These activities are attributed to their affinity for dopamine D-2 and serotonin 5-HT2 receptors, highlighting their potential in treating psychiatric disorders without significant extrapyramidal side effects (Sato et al., 1978).

Antimycobacterial Activity

Compounds with structural elements similar to 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one have been evaluated for their antimycobacterial properties. The 2,4-diaminoquinazoline series, for example, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Structure-activity relationship studies within this series have led to the identification of compounds with potent bactericidal activity against both replicating and non-replicating M. tuberculosis strains, underscoring their potential as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).

Antihypertensive Effects

The synthesis and evaluation of piperidine derivatives with quinazoline ring systems have revealed significant antihypertensive effects in spontaneously hypertensive rat models. These compounds, sharing a common piperidine moiety with 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one, demonstrate the potential of such structural frameworks in developing new antihypertensive agents (Takai et al., 1986).

Antimicrobial and Antifungal Activities

Recent studies have also explored the antimicrobial and antifungal activities of quinazolinone derivatives, hinting at the broad-spectrum potential of compounds structurally related to 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one. These compounds have demonstrated promising activities against a range of pathogens, making them interesting candidates for further exploration in the development of new antimicrobial and antifungal agents (Appani et al., 2016).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O2S/c28-20-6-4-5-18(15-20)17-35-27-30-24-16-19(25(33)31-13-2-1-3-14-31)7-12-23(24)26(34)32(27)22-10-8-21(29)9-11-22/h4-12,15-16H,1-3,13-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKVWLKRQZMDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

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